molecular formula C19H21N5O2S B2670227 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 554426-89-0

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2670227
M. Wt: 383.47
InChI Key: SSPTYUCSZXOOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a compound of interest in the field of chemical synthesis and structural analysis. For instance, the work on radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners highlights the relevance of similar acetamide compounds in studying metabolism and mode of action via high specific activity synthesis methods (Latli & Casida, 1995). Moreover, structural studies on related capsaicinoids and their analogs provide insights into their molecular configurations and potential bioactive properties (Park et al., 1995).

Inhibition Studies and Herbicide Action

Chloroacetamide compounds, including those structurally similar to 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide, have been investigated for their inhibitory effects on fatty acid synthesis in green algae, illustrating their potential as herbicides (Weisshaar & Böger, 1989). This research provides a foundation for understanding how similar compounds may act in a targeted manner to control weed growth in various agricultural settings.

Antimicrobial and Antitumor Activities

Research into the synthesis of novel heterocyclic compounds derived from natural precursors, including benzodifuranyl and triazolopyrimidines, has shown significant potential in developing new antimicrobial and antitumor agents. These studies demonstrate the versatility of acetamide derivatives in medicinal chemistry, highlighting their role in creating compounds with high bioactivity against various diseases (Abu‐Hashem et al., 2020).

Catalytic Hydrogenation and Green Synthesis

The catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide showcases the importance of green chemistry approaches in producing key intermediates for dye manufacturing. Such research underlines the evolving methodologies aimed at enhancing the sustainability and efficiency of chemical production processes (Zhang Qun-feng, 2008).

properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-7-6-8-13(2)17(12)21-16(25)11-27-19-23-22-18(24(19)20)14-9-4-5-10-15(14)26-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPTYUCSZXOOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

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